
5-amino-4-cyano-1H-pyrazole-1-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 . Its canonical SMILES representation is COC(=O)N1C(=C(C=N1)C#N)N .Physical And Chemical Properties Analysis
“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a solid compound . It has a topological polar surface area of 93.9 Ų . The compound has one rotatable bond and its complexity, as computed by Cactvs, is 233 .Applications De Recherche Scientifique
Agents antimicrobiens
Les 5-amino-pyrazoles, y compris les dérivés comme le 5-amino-4-cyano-1H-pyrazole-1-carboxylate de méthyle, ont été étudiés pour leurs propriétés antimicrobiennes. Ils servent de réactifs puissants dans la synthèse de composés présentant une activité significative contre diverses souches bactériennes .
Blocs de construction de la synthèse organique
Ces composés sont des blocs de construction synthétiques polyvalents en chimie organique. Ils sont utilisés pour créer une large gamme de molécules organiques, souvent avec des fonctionnalités remarquables et des applications potentielles en chimie médicinale .
Catalyse
Dans les systèmes catalytiques, tels que ceux utilisant FeCl3/PVP dans l'eau/PEG-400, les 5-amino-pyrazoles peuvent être impliqués dans des réactions de cyclocondensation pour synthétiser des structures organiques apparentées, qui sont importantes dans divers processus de synthèse chimique .
Études d'activité biologique
Les activités biologiques des 5-amino-pyrazoles sont un domaine d'intérêt, avec des études explorant leur efficacité contre différentes souches microbiennes et leur utilisation potentielle dans le développement de nouveaux agents thérapeutiques .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a derivative of 5-amino-pyrazoles 5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds , which are common motifs in a wide range of synthesized drugs .
Mode of Action
It is known that 5-amino-pyrazoles can be used in the synthesis of diverse heterocyclic scaffolds via various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds , which can affect various biochemical pathways depending on their structure and function.
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds , which can have various biological activities depending on their structure and function.
Analyse Biochimique
Biochemical Properties
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, where methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate acts as an inhibitor, thereby affecting the folate metabolism pathway . Additionally, it has been observed to bind with certain protein kinases, modulating their activity and impacting cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate influences cell signaling pathways, including the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects underscore its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate involves several key processes. At the molecular level, it binds to the active site of dihydrofolate reductase, inhibiting its activity and disrupting folate metabolism . This inhibition leads to a decrease in the synthesis of nucleotides, ultimately affecting DNA replication and cell proliferation. Additionally, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate interacts with protein kinases, leading to the modulation of cell signaling pathways and changes in gene expression . These molecular interactions provide insights into its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In in vitro studies, prolonged exposure to methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate has been associated with sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest a narrow therapeutic window for methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, emphasizing the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is involved in several metabolic pathways, primarily affecting folate metabolism. It inhibits dihydrofolate reductase, leading to a decrease in the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis . This inhibition disrupts the production of purines and pyrimidines, ultimately affecting DNA replication and cell proliferation. Additionally, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate interacts with other enzymes involved in amino acid metabolism, further influencing cellular metabolic flux .
Transport and Distribution
The transport and distribution of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins . Once inside the cell, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate binds to intracellular proteins, facilitating its distribution to various cellular compartments . These interactions influence its localization and accumulation, impacting its overall activity and function.
Subcellular Localization
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it influences gene expression and DNA replication . The subcellular localization of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is regulated by targeting signals and post-translational modifications, directing it to specific compartments and organelles.
Propriétés
IUPAC Name |
methyl 5-amino-4-cyanopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAGGGNPYWRFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406417 | |
| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220131-57-7 | |
| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



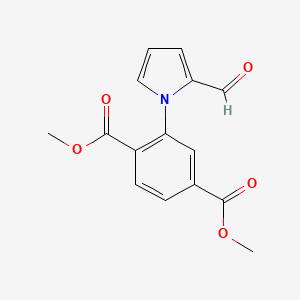
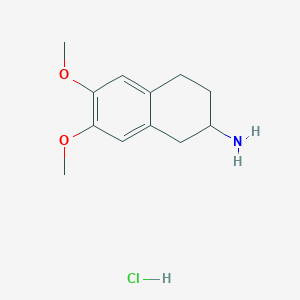

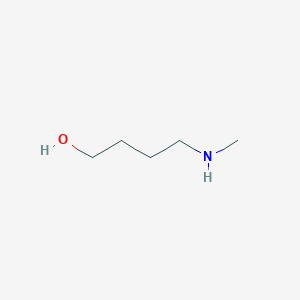
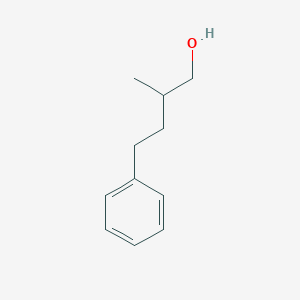

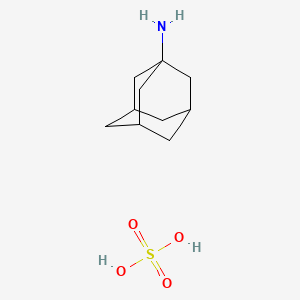


![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)
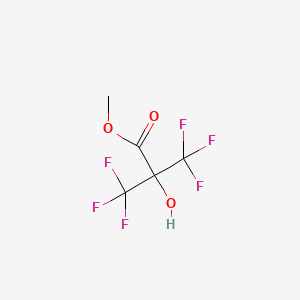
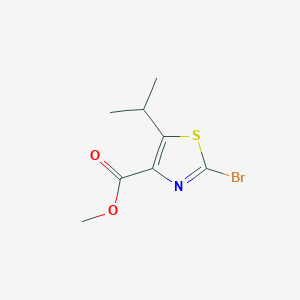
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)
